molecular formula C6H16Cl2Si2 B14329124 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane CAS No. 111230-98-9

1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane

Cat. No.: B14329124
CAS No.: 111230-98-9
M. Wt: 215.26 g/mol
InChI Key: SHNKFHWZADNPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane is a chemical compound with the molecular formula C6H16Cl2Si2. It is a member of the organosilicon compounds, which are compounds containing carbon-silicon bonds. This compound is characterized by the presence of two chlorine atoms, two ethyl groups, and two methyl groups attached to a disilane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The general reaction can be represented as follows:

Cl2SiH2+C2H5MgBr+CH3MgBrC2H5SiCl2CH3+MgBr2\text{Cl}_2\text{SiH}_2 + \text{C}_2\text{H}_5\text{MgBr} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_2\text{H}_5\text{SiCl}_2\text{CH}_3 + \text{MgBr}_2 Cl2​SiH2​+C2​H5​MgBr+CH3​MgBr→C2​H5​SiCl2​CH3​+MgBr2​

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Formation of various substituted disilanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of different silanes.

Scientific Research Applications

1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular pathways involved include:

    Hydrolysis: Conversion of the compound to silanols.

    Condensation: Formation of siloxanes from silanols.

Comparison with Similar Compounds

1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane can be compared with other similar compounds such as:

    1,2-Dichloroethane: A chlorinated hydrocarbon with different chemical properties and applications.

    1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane: A similar organosilicon compound with slight variations in its structure.

The uniqueness of this compound lies in its specific arrangement of chlorine, ethyl, and methyl groups, which confer distinct chemical reactivity and applications.

Properties

CAS No.

111230-98-9

Molecular Formula

C6H16Cl2Si2

Molecular Weight

215.26 g/mol

IUPAC Name

chloro-(chloro-ethyl-methylsilyl)-ethyl-methylsilane

InChI

InChI=1S/C6H16Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H2,1-4H3

InChI Key

SHNKFHWZADNPMU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)([Si](C)(CC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.